molecular formula C12H17NO6 B1446452 Boc-D-threo-3-(furan-2-yl)serine CAS No. 1134859-70-3

Boc-D-threo-3-(furan-2-yl)serine

Cat. No.: B1446452
CAS No.: 1134859-70-3
M. Wt: 271.27 g/mol
InChI Key: WNESYWGYPVWRTH-UHFFFAOYSA-N
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Description

Boc-D-threo-3-(furan-2-yl)serine is a compound that features a furan ring, a hydroxy group, and a tert-butyl carbamate group

Scientific Research Applications

Boc-D-threo-3-(furan-2-yl)serine has several scientific research applications:

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules, often in a biological context. Without specific studies or data, it’s challenging to determine the exact mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. Without specific safety data for this compound, general precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. Given its complex structure, it could be of interest in fields like medicinal chemistry or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-threo-3-(furan-2-yl)serine typically involves the protection of hydroxy groups, bromination, and subsequent reactions with various reagents. For example, the protection of free hydroxy groups can be achieved using tert-butyldimethylsilylchloride (TBDMSCl) and imidazole in 1,2-dichloroethane at 60°C . The bromination of the methyl group can be performed using NBS/AIBN in CCl4 under reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of protecting groups and selective reactions, are likely to be employed.

Chemical Reactions Analysis

Types of Reactions

Boc-D-threo-3-(furan-2-yl)serine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxy and carbamate groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include triflic acid (TfOH) for hydroarylation and Friedel–Crafts catalysts for electrophilic aromatic substitution . Conditions such as microwave irradiation and the presence of palladium catalysts are also employed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydroarylation of the carbon–carbon double bond can yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-D-threo-3-(furan-2-yl)serine is unique due to its combination of functional groups, which confer specific reactivity and biological activity

Properties

IUPAC Name

3-(furan-2-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6/c1-12(2,3)19-11(17)13-8(10(15)16)9(14)7-5-4-6-18-7/h4-6,8-9,14H,1-3H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNESYWGYPVWRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CO1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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